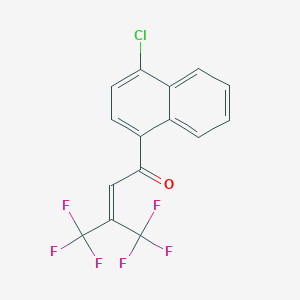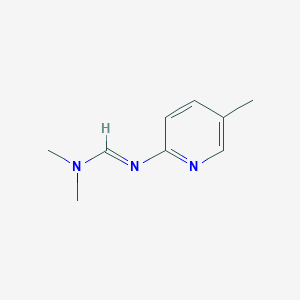
dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate: is a synthetic compound that belongs to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate typically involves the reaction of phenethylamine derivatives with appropriate reagents under controlled conditions. One common method includes the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, leading to the creation of chiral centers . The reaction conditions often involve the use of pyridoxal-5-phosphate as a cofactor and metal ions to enhance enzyme stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms. These processes are optimized for high yield and purity, often employing whole-cell biocatalysts in two-phase systems to achieve high substrate concentrations and enantiomeric excess values .
Chemical Reactions Analysis
Types of Reactions: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are important in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand the role of phenethylamines in modulating brain activity and behavior .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a stimulant or appetite suppressant .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by modulating the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin . This modulation occurs through its binding to trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) .
Comparison with Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Phentermine: A substituted amphetamine used as an appetite suppressant.
Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.
Uniqueness: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate is unique due to its specific chiral centers and its ability to be synthesized using biocatalytic methods. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral pharmaceuticals .
Properties
CAS No. |
38727-04-7 |
|---|---|
Molecular Formula |
C11H19NO3S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
methanesulfonic acid;(2R,3S)-3-phenylbutan-2-amine |
InChI |
InChI=1S/C10H15N.CH4O3S/c1-8(9(2)11)10-6-4-3-5-7-10;1-5(2,3)4/h3-9H,11H2,1-2H3;1H3,(H,2,3,4)/t8-,9-;/m1./s1 |
InChI Key |
RLICSGVROQHWKR-VTLYIQCISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C)N.CS(=O)(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


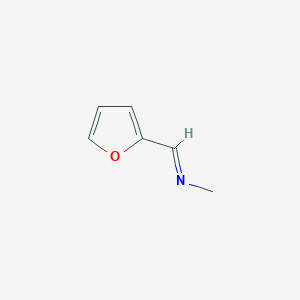
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)



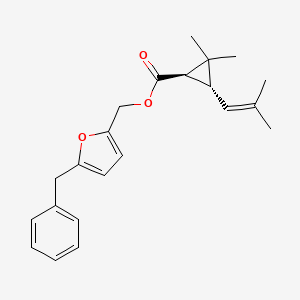
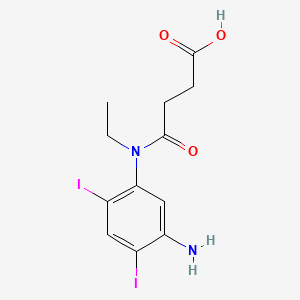
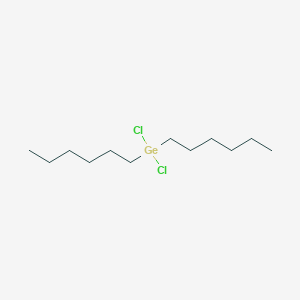
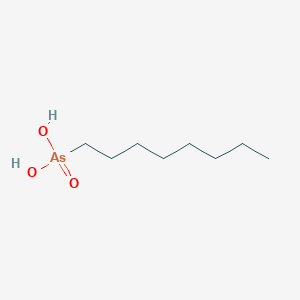
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)

